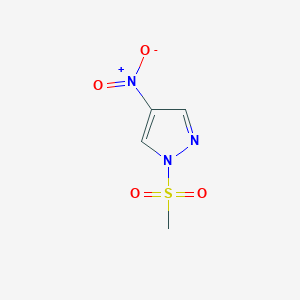

1-(methylsulfonyl)-4-nitro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Methylsulfonyl)-4-nitro-1H-pyrazole (MNP) is an organic compound that has been studied extensively in recent years due to its potential applications in the fields of medicine and chemistry. MNP is a five-membered ring structure containing a sulfur atom, a nitro group, and a pyrazole ring. It is a versatile compound that has been used for a variety of purposes, including as a catalyst for chemical reactions, as an antioxidant, and as an inhibitor of enzymes.

Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

The synthesis of new 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles has shown significant anti-inflammatory activity, indicating the potential for the development of novel nitric oxide donor anti-inflammatory agents. This research underlines the importance of 1-(methylsulfonyl)-4-nitro-1H-pyrazole derivatives in creating effective anti-inflammatory compounds (Abdellatif, Moawad, & Knaus, 2014).

Oxidation Studies

Studies on the oxidation of 1-carbamoyl-substituted hexahydro-1H-thieno[3,2-c]pyrazole-4,4-dioxides to obtain new bicyclic derivatives have contributed to understanding the chemical behavior of 1-(methylsulfonyl)-4-nitro-1H-pyrazole-related compounds under oxidative conditions. This research enhances our knowledge of the structural and chemical properties of these compounds (Efremova et al., 2020).

Material Science and Coordination Chemistry

The compound and its derivatives have been studied in material science and coordination chemistry, particularly in the context of iron(II) complexes exhibiting spin-crossover and crystallographic phase changes. These findings have implications for the development of materials with tunable magnetic properties (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).

Nucleophilic Substitution Reactions

1-(Methylsulfonyl)-4-nitro-1H-pyrazole serves as a precursor in various nucleophilic substitution reactions, leading to the formation of functionalized pyrazole derivatives. This research is crucial for the synthesis of compounds with potential applications in medicinal chemistry and materials science (Sakya & Rast, 2003).

Propiedades

IUPAC Name |

1-methylsulfonyl-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O4S/c1-12(10,11)6-3-4(2-5-6)7(8)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDSRYNOSNWHTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2568197.png)

![6-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2568199.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2568201.png)

![5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2568218.png)